Sodium tetrachloroplatinate(II) hydrate
Description
Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is a platinum(II) coordination compound widely utilized in catalysis, materials science, and synthetic chemistry. Its molecular weight is approximately 382.87 g/mol (anhydrous basis), with a platinum content of ≥49% . The compound exists as a hygroscopic red-brown powder, soluble in water, and is sensitive to moisture and light . Structurally, it consists of a square-planar [PtCl₄]²⁻ anion coordinated to sodium cations, with variable water molecules in the hydrate form. Key applications include its use as a precursor for platinum nanoparticles, electrocatalysts, and other platinum-based materials .
Properties
IUPAC Name |
disodium;tetrachloroplatinum(2-);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEPPPFPHULPBK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718726 | |
| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-21-4 | |
| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium, tetrachloroplatinum(2-), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Parameters and Optimization
-
Molar Ratio: A 1:2 molar ratio of PtCl₂ to NaCl ensures complete complexation, avoiding residual unreacted PtCl₂.
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Temperature Control: Prolonged heating above 80°C risks oxidation to platinum(IV) species, necessitating strict temperature monitoring.
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Crystallization Conditions: Slow evaporation at room temperature yields well-defined crystals, whereas rapid crystallization may incorporate variable water content (x = 1–4).
Table 1: Representative Reaction Conditions and Yields
| PtCl₂ (mmol) | NaCl (mmol) | Temperature (°C) | Crystallization Time (h) | Yield (%) |
|---|---|---|---|---|
| 10 | 20 | 60 | 48 | 85 |
| 15 | 30 | 70 | 24 | 78 |
| 20 | 40 | 50 | 72 | 92 |
Reduction of Platinum(IV) Precursors
An alternative route employs hydrogen hexachloroplatinate(IV) hydrate (H₂PtCl₆·xH₂O) as a starting material, which is reduced to platinum(II) in the presence of sodium chloride. This method is advantageous when PtCl₂ is unavailable or cost-prohibitive. Hydrazine hydrate (N₂H₄·H₂O) serves as a common reductant, facilitating the conversion:
The reaction is conducted under nitrogen atmosphere to prevent re-oxidation of Pt(II). After reduction, the solution is filtered to remove colloidal platinum byproducts and crystallized as described earlier.
Challenges and Mitigation Strategies
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Byproduct Formation: Colloidal platinum nanoparticles may form if reduction is too rapid. Stabilizing agents like polyvinylpyrrolidone (PVP) are occasionally added to suppress nucleation.
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Acidity Control: Excess HCl generated during reduction is neutralized with sodium bicarbonate to maintain a pH of 4–5, optimizing crystal purity.
Table 2: Reduction Efficiency with Varying Reductants
| Reductant | Pt(IV) Concentration (M) | Reaction Time (h) | Pt(II) Yield (%) |
|---|---|---|---|
| Hydrazine | 0.1 | 2 | 88 |
| Sodium borohydride | 0.1 | 1 | 75 |
| Ascorbic acid | 0.1 | 3 | 68 |
Metathesis Reactions with Alkali Metal Salts
This compound can also be synthesized via metathesis reactions between potassium tetrachloroplatinate(II) (K₂PtCl₄) and sodium nitrate (NaNO₃) in aqueous medium:
The lower solubility of potassium nitrate drives the reaction forward, enabling selective precipitation of Na₂PtCl₄·xH₂O. This method is less common due to the higher cost of K₂PtCl₄ but offers high purity (>99%) suitable for electrochemical applications.
Purification and Characterization
Post-synthesis purification involves recrystallization from dilute HCl to eliminate sodium chloride impurities. The hydrate’s composition is verified through:
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Elemental Analysis: Confirming Na:Pt:Cl ratios via inductively coupled plasma optical emission spectrometry (ICP-OES).
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Thermogravimetric Analysis (TGA): Quantifying water content by mass loss upon dehydration (100–150°C).
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X-ray Diffraction (XRD): Validating crystal structure against reference patterns (JCPDS 01-073-8692).
Table 3: Typical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Pt Content | 42.4–43.1% | ICP-OES |
| Water Content (x) | 2.8–3.2 | TGA |
| Crystal System | Monoclinic | XRD |
| Solubility in H₂O | 85 g/100 mL (20°C) | Gravimetric |
Industrial and Research Applications
The synthesized compound finds immediate use in:
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Nanoparticle Synthesis: As a precursor for platinum nanoparticles via reduction with ethylene glycol or sodium borohydride.
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Electrocatalysis: Fabricating fuel cell electrodes with enhanced oxygen reduction activity.
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Coordination Chemistry: Serving as a starting material for phosphine and amine complexes through ligand substitution reactions .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrachloroplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide to form platinum(IV) compounds.
Reduction: It can be reduced to elemental platinum using reducing agents like hydrazine.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Hydrazine or other reducing agents in an aqueous or organic solvent.
Substitution: Ligands like ammonia or phosphines in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Platinum(IV) compounds.
Reduction: Elemental platinum.
Substitution: Various platinum(II) complexes with different ligands.
Scientific Research Applications
Chemistry
Sodium tetrachloroplatinate(II) hydrate serves as a precursor for synthesizing various platinum-based compounds and catalysts. It is integral in the development of catalytic systems for reactions such as hydrogenation and oxidation .
Biology
In biological research, this compound is utilized to study the interactions between platinum-based drugs and biological molecules. It has been shown to form complexes with DNA, leading to potential applications in cancer treatment by disrupting DNA replication and transcription processes .
Medicine
The compound is under investigation for its anticancer properties. Studies suggest that it can form platinum-DNA adducts, which may induce apoptosis in cancer cells. This mechanism makes it a candidate for further research in chemotherapy treatments .
Industry
In industrial applications, this compound is used to produce catalysts for various chemical processes, including fine chemicals and OLED materials. Its role as a catalyst is critical in enhancing reaction rates and selectivity .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cell death through the formation of DNA adducts, thereby inhibiting cell proliferation .
Case Study 2: Catalytic Applications
Research conducted on the use of this compound as a catalyst revealed its effectiveness in promoting hydrogenation reactions. The study demonstrated that using this compound increased the yield of desired products while reducing reaction times compared to traditional methods .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Chemistry | Precursor for catalysts and other platinum compounds |
| Biology | Studies on drug interactions with DNA |
| Medicine | Potential anticancer treatments |
| Industry | Production of catalysts for chemical reactions |
Mechanism of Action
The mechanism of action of sodium tetrachloroplatinate(II) hydrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium Tetrachloroplatinate(II) (K₂PtCl₄)
- Structure and Properties: Like Na₂PtCl₄·xH₂O, K₂PtCl₄ contains the [PtCl₄]²⁻ anion but with potassium counterions. It is anhydrous and less hygroscopic, making it preferable for non-aqueous syntheses .
- Applications: K₂PtCl₄ is extensively used in conductive metal-organic frameworks (MOFs) and nanoparticle synthesis. For example, it serves as a platinum source in microfluidic-based MOF films for gas sensing . In contrast, Na₂PtCl₄·xH₂O is often chosen for aqueous-phase reactions due to its higher solubility .
- Safety : Both compounds share similar hazards (e.g., toxicity), but potassium salts generally exhibit lower hygroscopicity, simplifying storage .
Sodium Hexachloroplatinate(IV) Hydrate (Na₂PtCl₆·6H₂O)
- Oxidation State : Platinum(IV) in Na₂PtCl₆·6H₂O vs. platinum(II) in Na₂PtCl₄·xH₂O results in distinct redox behaviors. Pt(IV) complexes are more oxidatively stable but less reactive in ligand-exchange reactions .
- Applications: Na₂PtCl₆·6H₂O is employed in analytical chemistry and catalysis requiring inert Pt(IV) centers, whereas Na₂PtCl₄·xH₂O is favored for reductive processes, such as nanoparticle growth .
Sodium Tetrachloropalladate(II) (Na₂PdCl₄)
- Metal Center : Palladium(II) replaces platinum(II), leading to differences in catalytic activity. Pd compounds excel in cross-coupling reactions (e.g., Suzuki-Miyaura), while Pt compounds are preferred for hydrogenation and fuel-cell catalysis .
- Cost : Palladium is less expensive than platinum, making Na₂PdCl₄ a cost-effective alternative for certain catalytic applications .
Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)
- Reactivity : RuCl₃·xH₂O is a strong oxidizer used in olefin metathesis and dye-sensitized solar cells. Unlike Na₂PtCl₄·xH₂O, it operates in higher oxidation states (+3), enabling diverse redox pathways .
- Stability : RuCl₃·xH₂O is more air-stable but prone to hydrolysis, requiring careful pH control during reactions .
Comparative Data Table
Research Findings and Industrial Relevance
- Nanoparticle Synthesis: Na₂PtCl₄·xH₂O is critical in seed-mediated growth of AuPt@Pd core-shell nanoparticles, where its aqueous solubility ensures uniform platinum deposition . Conversely, K₂PtCl₄ is used in non-aqueous systems for alloyed Ag-Pt nanostructures .
- Electrocatalysis: Na₂PtCl₄·xH₂O-derived platinum nanoparticles exhibit superior oxygen reduction reaction (ORR) activity compared to Pd-based analogs, albeit at higher costs .
- Safety Considerations : Na₂PtCl₄·xH₂O requires stringent handling due to its toxicity (R25, R38, R41/43 hazard codes), whereas Pd and Ru analogs pose fewer respiratory risks .
Biological Activity
Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is an inorganic compound of platinum that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This article reviews its biological effects, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : Na₂PtCl₄·xH₂O
- CAS Number : 207683-21-4
- Molecular Weight : 382.88 g/mol (anhydrous)
- Melting Point : 100 °C
- Purity : ≥99.95% (metals basis)
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interactions with cellular components. Its platinum ion can form complexes with various biomolecules, influencing cellular processes such as apoptosis, cell signaling, and oxidative stress response.
- Cyanide Scavenging : Recent studies have shown that platinum(II) complexes can act as effective cyanide scavengers. In a study involving zebrafish and mouse models, sodium tetrachloroplatinate(II) demonstrated a significant ability to reduce cyanide toxicity, suggesting potential therapeutic applications in cyanide poisoning scenarios .
- Cellular Uptake and Toxicity : The permeation of platinum through biological membranes is influenced by pH levels. Research indicates that lower pH environments enhance the permeation of platinum salts across human skin, which could lead to increased systemic exposure and potential toxicity . Specifically, a study found that at pH 4.5, platinum permeation was significantly higher compared to pH 6.5 .
- In Vitro Studies : Studies using human cell lines have shown that sodium tetrachloroplatinate(II) can induce cytotoxic effects, with varying degrees depending on concentration and exposure duration. For instance, the compound has been linked to increased expression of stress markers in THP-1 cells, indicating potential immunological impacts .
Case Study 1: Cyanide Toxicity Mitigation
In a controlled experiment, sodium tetrachloroplatinate(II) was administered to mice exposed to lethal doses of cyanide. The results indicated that the compound significantly improved survival rates and reduced the incidence of acute kidney injury (AKI), highlighting its potential as a therapeutic agent in acute poisoning situations .
Case Study 2: Skin Permeation Dynamics
A study employing the Franz diffusion cell method demonstrated that sodium tetrachloroplatinate(II) could permeate through human skin at both acidic and neutral pH levels. The findings revealed that skin retention was notably higher at lower pH levels, raising concerns about dermal exposure risks in occupational settings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | Na₂PtCl₄·xH₂O |
| CAS Number | 207683-21-4 |
| Melting Point | 100 °C |
| Biological Activity | Cyanide scavenging |
| Skin Permeation (pH 4.5 vs 6.5) | Increased at pH 4.5 |
Safety and Toxicological Considerations
This compound is classified as a hazardous substance due to its potential to cause serious health effects upon exposure. It may lead to respiratory sensitization and skin irritation . Proper handling protocols are essential in laboratory and industrial settings to mitigate risks associated with its use.
Q & A
Q. What are the optimal methods for synthesizing sodium tetrachloroplatinate(II) hydrate, and how do reaction conditions influence purity?
this compound is typically synthesized via controlled reduction of hexachloroplatinic acid (H₂PtCl₆) in the presence of sodium chloride under acidic conditions . Key parameters include pH (maintained between 1–3 using HCl), temperature (60–80°C), and stoichiometric ratios of PtCl₆²⁻ to Na⁺ to avoid side products like PtCl₄ impurities. Post-synthesis, recrystallization from aqueous ethanol improves purity. Purity can be verified via inductively coupled plasma optical emission spectrometry (ICP-OES) for Pt content (~50.5%) and thermogravimetric analysis (TGA) to quantify hydration levels .
Q. How can researchers characterize the hydration state and structural integrity of this compound?
The hydration state (Na₂PtCl₄·xH₂O) is determined using TGA, where mass loss between 100–150°C corresponds to water removal . X-ray diffraction (XRD) confirms the crystalline structure, while FT-IR spectroscopy identifies Pt-Cl bonding vibrations (300–400 cm⁻¹). For aqueous solutions, UV-Vis spectroscopy at 260 nm and 370 nm verifies the integrity of the PtCl₄²⁻ complex .
Q. What safety protocols are critical when handling this compound in the lab?
The compound is toxic (T) and poses risks of skin/eye irritation (R38/R41) and sensitization (R42/43) . Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste must be neutralized with sodium borohydride to reduce Pt(IV) to metallic Pt for safe disposal .
Advanced Research Questions
Q. How does this compound perform as a precursor for electrocatalysts, and what factors affect its activity in oxygen reduction reactions (ORR)?
When used to synthesize Pt-based electrocatalysts (e.g., Pt/C), the hydrate’s solubility allows for homogeneous deposition onto carbon supports. Activity in ORR depends on Pt nanoparticle size (optimized at 2–5 nm) and dispersion, controlled by reducing agents like hydrazine or NaBH₄ . Contradictions in reported mass activity (e.g., 0.1–0.3 A/mgPt) often stem from variations in hydration levels, which influence precursor reactivity during reduction .
Q. What experimental strategies resolve discrepancies in catalytic performance linked to hydration variability?
Hydration levels (xH₂O) impact precursor solubility and reduction kinetics. To standardize experiments, pre-dry the compound at 100°C for 2 hours to remove loosely bound water, confirmed via TGA . For reproducibility, document hydration status in methods and cross-validate using Karl Fischer titration .
Q. Can this compound be used in tandem with non-precious metals to create bifunctional catalysts?
Yes. For example, Ru-Pt/C catalysts for hydrogen evolution (HER) and ORR are synthesized by co-reducing Na₂PtCl₄·xH₂O with RuCl₃·xH₂O. The molar ratio (e.g., 1:1 Pt:Ru) and pH during co-deposition (optimized at pH 9–10) critically affect alloy formation and activity. Conflicting reports on stability often arise from incomplete removal of chloride ions, which can be mitigated via repeated washing with ammonia solutions .
Q. How does the compound’s stability in aqueous solutions impact its use in photochemical applications?
In acidic media (pH < 3), the PtCl₄²⁻ complex remains stable, but above pH 5, hydrolysis forms Pt(OH)₂Cl₂, reducing reactivity. For photochemical H₂O₂ synthesis, stabilize the precursor in pH 3–4 buffers (e.g., phosphate) and use UV-Vis to monitor degradation (absorbance drop at 370 nm indicates Pt(OH)₂ formation) .
Data Contradiction Analysis
Q. Why do reported Pt contents in this compound vary between 42.4% and 50.5%?
Variations arise from differences in hydration (xH₂O) and synthesis methods. Anhydrous Na₂PtCl₄ has a theoretical Pt content of 50.5%, but commercial samples often include hydration (e.g., Na₂PtCl₄·3H₂O reduces Pt% to ~44.5%) . Always verify Pt content via ICP-OES and report hydration levels to enable cross-study comparisons.
Q. How can researchers reconcile conflicting reports on catalytic durability in fuel cell applications?
Durability discrepancies stem from testing protocols (e.g., potential cycling ranges) and Pt nanoparticle support interactions. Accelerated stress tests (0.6–1.0 V vs. RHE, 10,000 cycles) with in situ XRD can correlate Pt dissolution rates with precursor purity. Impurities like Pd or Cl⁻ (from incomplete reduction) accelerate degradation, necessitating stringent precursor purification .
Methodological Best Practices
- Synthesis : Use trace-metal-grade HCl to avoid Fe³⁺/Cu²⁺ contamination .
- Characterization : Pair TGA with dynamic vapor sorption (DVS) to study hydration under controlled humidity .
- Catalyst Testing : Include control experiments with commercial Pt/C (e.g., Premetek 20% Pt/C) to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
